molecular formula C10H16Cl2N2 B3018306 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride CAS No. 2034456-53-4

3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride

Cat. No.: B3018306
CAS No.: 2034456-53-4
M. Wt: 235.15
InChI Key: QEGSCAUTWLLYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H14N2.2ClH. It is a derivative of pyridine, a basic heterocyclic organic compound, and pyrrolidine, a saturated heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method is the reductive amination of pyridine-3-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The compound’s pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride is unique due to its combination of a pyridine ring and a pyrrolidine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-7-12(6-1)9-10-4-3-5-11-8-10;;/h3-5,8H,1-2,6-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGSCAUTWLLYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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